Mpo-IN-7

Myeloperoxidase inhibition Potency comparison In vitro assay

Mpo-IN-7 (compound MDC) is a specialized tool for studying the intersection of MPO-mediated oxidative stress with α-glucosidase and DPP-4 enzymatic pathways. Its unique multi-target profile (IC50s: 4.5 μM for MPO, 41 μM for α-glucosidase, 25 μM for DPP-4) enables simultaneous modulation in vitro. This distinguishes it from highly selective clinical candidates. Ideal for cost-effective, proof-of-concept studies. Not a substitute for high-potency MPO inhibitors. For research use only.

Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
Cat. No. B12362919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpo-IN-7
Molecular FormulaC16H14N2O6
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
InChIInChI=1S/C16H14N2O6/c1-22-11-4-2-10(3-5-11)8-17-16(19)12-6-14-15(24-9-23-14)7-13(12)18(20)21/h2-7H,8-9H2,1H3,(H,17,19)
InChIKeyZGODSCOYFQIFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mpo-IN-7 (Compound MDC) Inhibitor: Biochemical Profile and Baseline Characteristics


Mpo-IN-7 (compound MDC) is a myeloperoxidase (MPO) inhibitor characterized by a multi-target enzyme inhibition profile. The compound exhibits IC50 values of 41 μM, 25 μM, and 4.5 μM towards α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and myeloperoxidase, respectively, as reported across multiple vendor technical datasheets [1]. In vitro, Mpo-IN-7 demonstrates antioxidant and anti-inflammatory activities [1]. The compound's chemical formula is C16H14N2O6 with a molecular weight of 330.29 g/mol [1].

Why Generic Substitution with Other MPO Inhibitors Fails: The Mpo-IN-7 Differentiation Framework


Within the myeloperoxidase (MPO) inhibitor landscape, compounds span a wide potency range from sub-nanomolar to micromolar IC50 values and exhibit divergent selectivity profiles, mechanisms of inhibition, and in vivo characteristics [1]. Substituting one MPO inhibitor for another is not scientifically valid due to these fundamental pharmacological differences. For instance, clinical-stage inhibitors such as AZD4831 (IC50 = 1.5 nM) and PF-1355 (IC50 = 1.5 μM) operate at markedly different potency tiers and possess well-defined selectivity against thyroid peroxidase (TPO) and broad off-target panels [2]. Mpo-IN-7 occupies a distinct position in this landscape due to its unique multi-target inhibition pattern across α-glucosidase, DPP-4, and MPO, coupled with reported antioxidant activity, making it a specialized tool for specific in vitro experimental contexts rather than a substitute for high-potency, highly selective clinical candidates [3]. The following quantitative evidence guide delineates these differences.

Mpo-IN-7 Quantitative Differentiation Evidence: Comparative Data Against Key MPO Inhibitor Comparators


Mpo-IN-7 vs. AZD4831 (Mitiperstat): Potency Tier Differentiation for In Vitro Experimental Design

Mpo-IN-7 exhibits an IC50 of 4.5 μM for MPO inhibition in vitro [1]. In contrast, AZD4831 (mitiperstat), a clinical-stage irreversible MPO inhibitor, demonstrates an IC50 of 1.5 nM in vitro, representing a potency differential of approximately 3,000-fold [2]. This substantial potency gap defines distinct experimental utility: Mpo-IN-7 is suitable for assays requiring micromolar-range MPO modulation, while AZD4831 is optimized for sub-nanomolar target engagement.

Myeloperoxidase inhibition Potency comparison In vitro assay

Mpo-IN-7 vs. PF-1355 (PF-06281355): Comparative MPO Inhibitory Potency and Selectivity Profile Assessment

Mpo-IN-7 demonstrates an MPO IC50 of 4.5 μM in biochemical assays . PF-1355 (PF-06281355), an irreversible MPO inactivator, exhibits an IC50 of 1.5 μM in LPS-stimulated human whole blood, representing approximately 3-fold greater potency . Additionally, PF-1355 has been evaluated for selectivity against a panel of 50 receptors, enzymes, ion channels, and transporters, including thyroid peroxidase, confirming its MPO-selective profile . Comparable broad-panel selectivity data for Mpo-IN-7 are not reported in available vendor documentation.

MPO inhibition Selectivity Whole blood assay

Mpo-IN-7 vs. Verdiperstat (AZD3241): Potency Comparison and Distinct Multi-Target Activity Profile

Mpo-IN-7 inhibits MPO with an IC50 of 4.5 μM, while verdiperstat (AZD3241), an irreversible MPO inhibitor evaluated in clinical trials for neurodegenerative disorders, exhibits an IC50 of 630 nM (0.63 μM) [1][2]. This represents a potency differential of approximately 7-fold in favor of verdiperstat. However, Mpo-IN-7 is distinguished by its reported multi-target inhibition profile: IC50 values of 41 μM for α-glucosidase and 25 μM for DPP-4 in addition to MPO inhibition [1]. Verdiperstat is not characterized as an inhibitor of α-glucosidase or DPP-4.

MPO inhibitor Potency Multi-target profile

Mpo-IN-7 In Vitro Functional Activity: Antioxidant and Anti-inflammatory Effects as Differentiating Attributes

Mpo-IN-7 demonstrates antioxidant and anti-inflammatory activities in vitro, as reported across multiple vendor technical datasheets [1]. While quantitative metrics for these functional activities (e.g., EC50 values in ROS scavenging assays, cytokine suppression IC50 values) are not specified in available vendor documentation, these reported attributes constitute a differentiating feature relative to several MPO inhibitors that are characterized solely by their enzyme inhibitory potency. For context, PF-1355 has been shown to reduce vascular edema, neutrophil recruitment, and cytokine/chemokine expression in in vivo vasculitis models, representing a higher level of functional validation [2].

Antioxidant Anti-inflammatory In vitro pharmacology

Mpo-IN-7 Optimal Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


Multi-Target Pharmacological Profiling Studies Requiring Concurrent MPO, α-Glucosidase, and DPP-4 Modulation

Mpo-IN-7 is uniquely suited for in vitro studies exploring the intersection of MPO-mediated oxidative pathways with α-glucosidase and DPP-4 enzymatic activities. With reported IC50 values of 4.5 μM (MPO), 41 μM (α-glucosidase), and 25 μM (DPP-4), the compound enables simultaneous modulation of these three targets in a single experimental system [1]. This profile distinguishes Mpo-IN-7 from highly selective MPO inhibitors such as PF-1355, AZD4831, and verdiperstat, which lack documented α-glucosidase and DPP-4 inhibitory activities. Potential applications include investigations of metabolic-inflammatory crosstalk in cellular models of diabetes, obesity, or cardiovascular disease where both MPO-derived oxidative stress and incretin/glucose homeostasis pathways are relevant variables.

In Vitro MPO Inhibition Studies Where Micromolar Potency Is Experimentally Sufficient and Multi-Target Activity Is a Controlled Variable

For in vitro MPO inhibition experiments where nanomolar potency is not required—for example, in proof-of-concept studies, initial screening cascades, or assays where high compound concentrations are routinely employed—Mpo-IN-7 provides a cost-effective tool compound. Its MPO IC50 of 4.5 μM is approximately 7-fold less potent than verdiperstat (630 nM) and 3,000-fold less potent than AZD4831 (1.5 nM), but this potency tier may be adequate for specific biochemical or cell-based assays [2][3]. Researchers must carefully consider that Mpo-IN-7's α-glucosidase and DPP-4 inhibitory activities introduce potential confounding variables; appropriate controls and orthogonal validation are essential.

Oxidative Stress and Inflammation Pathway Studies Leveraging Reported Antioxidant Activity

Mpo-IN-7's reported in vitro antioxidant and anti-inflammatory activities position it as a candidate tool compound for studies examining MPO-related oxidative stress pathways and inflammatory signaling cascades [1]. Applications may include cellular assays measuring ROS production, lipid peroxidation, or pro-inflammatory cytokine expression in the context of MPO activation. Researchers should note that quantitative functional data for Mpo-IN-7 (e.g., EC50 values, magnitude of effect) are not specified in available vendor documentation, necessitating independent validation and dose-response characterization within each experimental system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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